molecular formula C16H22ClNO2 B6639942 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one

Cat. No.: B6639942
M. Wt: 295.80 g/mol
InChI Key: HCTSEMKLTBWENX-UHFFFAOYSA-N
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Description

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 4-[(4-chlorophenyl)-hydroxymethyl]piperidine. This intermediate is then reacted with 2-methylpropan-1-one under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11(2)16(20)18-9-7-13(8-10-18)15(19)12-3-5-14(17)6-4-12/h3-6,11,13,15,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTSEMKLTBWENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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